N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide
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Overview
Description
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide typically involves multiple steps. One common method includes the Friedländer synthesis, which is a well-known procedure for constructing quinoline rings. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst such as acetic acid .
Another approach involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate, catalyzed by DMAP (4-dimethylaminopyridine), to yield tert-butyl quinolin-2-yl carbonates . These intermediates can then be further reacted with diethylethane-1,2-diamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its pharmacological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Camptothecin: A quinoline derivative known for its antitumor properties.
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Uniqueness
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is unique due to its combination of a quinoline core with a tert-butyl group and a diethylethane-1,2-diamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
853343-96-1 |
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Molecular Formula |
C25H35Br2N3 |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)quinolin-4-yl]-N',N'-diethylethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C25H33N3.2BrH/c1-6-28(7-2)17-16-26-24-18-23(27-22-11-9-8-10-21(22)24)19-12-14-20(15-13-19)25(3,4)5;;/h8-15,18H,6-7,16-17H2,1-5H3,(H,26,27);2*1H |
InChI Key |
BGUBIRUHJJNGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C(C)(C)C.Br.Br |
Origin of Product |
United States |
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